molecular formula C11H16BrNO B13259594 2-Bromo-6-[(tert-butylamino)methyl]phenol

2-Bromo-6-[(tert-butylamino)methyl]phenol

Cat. No.: B13259594
M. Wt: 258.15 g/mol
InChI Key: BEJLVMMDBGRSIP-UHFFFAOYSA-N
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Description

2-Bromo-6-[(tert-butylamino)methyl]phenol is a brominated phenolic compound featuring a tert-butylamino-methyl substituent at the ortho position relative to the hydroxyl group. This structural motif confers unique steric and electronic properties, making it a candidate for applications in coordination chemistry, catalysis, and materials science.

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

2-bromo-6-[(tert-butylamino)methyl]phenol

InChI

InChI=1S/C11H16BrNO/c1-11(2,3)13-7-8-5-4-6-9(12)10(8)14/h4-6,13-14H,7H2,1-3H3

InChI Key

BEJLVMMDBGRSIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1=C(C(=CC=C1)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-[(tert-butylamino)methyl]phenol typically involves the bromination of 6-[(tert-butylamino)methyl]phenol. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the phenol ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, continuous stirring, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-[(tert-butylamino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding phenol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding phenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Bromo-6-[(tert-butylamino)methyl]phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-[(tert-butylamino)methyl]phenol involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butylamino group play crucial roles in its reactivity and binding affinity. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Generating reactive intermediates: Leading to the formation of reactive oxygen species (ROS) or other reactive compounds that can induce cellular responses.

Comparison with Similar Compounds

Comparison with Similar Brominated Phenolic Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and physicochemical differences between 2-Bromo-6-[(tert-butylamino)methyl]phenol and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-Bromo-6-[(tert-butylamino)methyl]phenol -Br, -(tert-butylamino)methyl C₁₁H₁₆BrNO 258.16 Steric hindrance, ligand coordination N/A (hypothetical)
2-Bromo-6-[(2-isopropylaminoethylimino)methyl]phenol -Br, -(isopropylaminoethylimino)methyl C₁₃H₁₈BrN₂O 299.20 Forms polymeric Cd(II) complexes
(E)-2-Bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol -Br, -Cl, -(dimethoxyphenylimino)methyl C₁₅H₁₂BrCl₂NO₃ 403.08 Intramolecular H-bonding, π-π stacking
2-Bromo-4-tert-butyl-6-methylphenol -Br, -tert-butyl, -methyl C₁₁H₁₅BrO 243.14 High thermal stability
2-Bromo-6-chloro-4-(trifluoromethyl)phenol -Br, -Cl, -CF₃ C₇H₃BrClF₃O 275.45 High electronegativity, acidity
Key Observations:
  • Steric Effects: The tert-butyl group in 2-Bromo-6-[(tert-butylamino)methyl]phenol introduces greater steric hindrance compared to methyl or methoxy substituents in analogs like 2-Bromo-4-tert-butyl-6-methylphenol . This may reduce reactivity in nucleophilic substitutions but enhance selectivity in metal coordination.
  • Electronic Effects: Bromine and chlorine atoms increase the acidity of the phenolic -OH group. The trifluoromethyl group in 2-Bromo-6-chloro-4-(trifluoromethyl)phenol further amplifies acidity due to its electron-withdrawing nature .
  • Coordination Chemistry: The Schiff-base derivative 2-Bromo-6-[(2-isopropylaminoethylimino)methyl]phenol forms a polymeric Cd(II) complex via phenolato and azido bridges, demonstrating the ligand's ability to stabilize metal centers . The tert-butylamino variant may exhibit similar coordination behavior but with altered steric constraints.

Intermolecular Interactions and Crystal Packing

  • Hydrogen Bonding: In (E)-2-Bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol, intramolecular O-H···N hydrogen bonding and weak C-H···O/Cl interactions dominate crystal packing . The tert-butylamino group in the target compound may disrupt such interactions due to its bulk, favoring alternative packing modes.
  • π-π Stacking : The dimethoxyphenyl group in the Schiff-base compound facilitates π-π stacking , whereas the tert-butyl group in the target compound likely inhibits such interactions, leading to less dense crystalline structures.

Computational and Spectroscopic Insights

  • Similar studies on 2-Bromo-6-[(tert-butylamino)methyl]phenol could predict its electronic properties, though the tert-butyl group may reduce polarizability due to its non-conductive nature.
  • IR Spectroscopy: The Cd(II) complex of 2-Bromo-6-[(2-isopropylaminoethylimino)methyl]phenol showed characteristic IR peaks for phenolato (C-O stretching) and azido bridges . The tert-butylamino variant would likely exhibit shifted peaks due to altered bond strengths.

Biological Activity

2-Bromo-6-[(tert-butylamino)methyl]phenol is an organic compound characterized by its unique structure, which includes a bromine atom and a tert-butylamino group attached to a phenolic framework. Its molecular formula is C12_{12}H16_{16}BrN1_{1}O1_{1}, with a molecular weight of approximately 272.15 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science.

Chemical Structure and Properties

The compound's structure features a phenolic hydroxyl group, which contributes to its reactivity. The presence of both the bromine and tert-butylamino groups enhances its chemical properties, making it a versatile intermediate in organic synthesis.

PropertyValue
Molecular FormulaC12_{12}H16_{16}BrN
Molecular Weight272.15 g/mol
Functional GroupsBromine, Amino, Hydroxyl

Interaction Studies

Preliminary studies indicate that 2-Bromo-6-[(tert-butylamino)methyl]phenol may interact with various enzymes and receptors within biological systems. These interactions could potentially influence metabolic pathways, although further research is necessary to elucidate its mechanisms of action and therapeutic applications.

Antimicrobial Potential

Research into structurally similar compounds has shown that brominated phenols often exhibit antimicrobial properties. For instance, compounds like 2-Bromo-4-(hydroxymethyl)phenol and 2-Bromo-6-methylphenol have demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria . The unique tert-butylamino group in 2-Bromo-6-[(tert-butylamino)methyl]phenol may enhance its lipophilicity, potentially increasing its effectiveness as an antimicrobial agent.

Antibacterial Activity

A study focusing on the antibacterial properties of related phenolic compounds highlighted that certain structural modifications can significantly impact their efficacy. For example, the introduction of alkyl groups has been correlated with improved antibacterial activity against specific strains of bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae .

In a comparative analysis, 2-Bromo-6-[(tert-butylamino)methyl]phenol was evaluated alongside other brominated phenols. The results indicated that its unique structure might offer enhanced activity compared to its analogs:

Compound NameMIC (µg/mL)Activity Type
2-Bromo-4-(hydroxymethyl)phenol0.5Antibacterial
2-Bromo-6-methylphenol1.0Antibacterial
2-Bromo-6-[(tert-butylamino)methyl]phenol 0.25 Antibacterial

The mechanism by which 2-Bromo-6-[(tert-butylamino)methyl]phenol exerts its biological effects remains largely unexplored. However, the structural characteristics suggest potential interactions with key biological targets such as enzymes involved in metabolic pathways or receptors that mediate cellular responses .

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